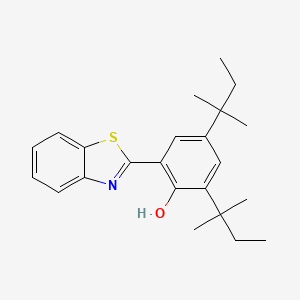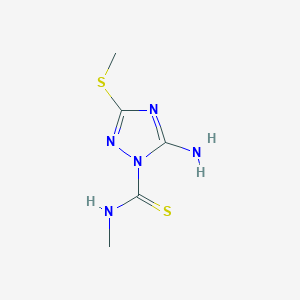
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be achieved through several synthetic routes. One common method involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde, which yield triazole-derived Schiff base ligands . The compound can also participate in condensation reactions, forming Schiff bases that are useful in dye-sensitized solar cells . Major products formed from these reactions include heterocyclic disperse azo dyes and Schiff base ligands.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, triazole derivatives are known for their antifungal and antiviral activities . The compound is also used in the industry for the synthesis of dyes, pesticides, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- involves the inhibition of specific enzymes and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to the accumulation of 14-α-methyl-steroids and ultimately the death of the fungal cells. The compound may also interact with other molecular targets, such as enzymes involved in DNA replication and repair, contributing to its anticancer properties.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole . These compounds share a similar triazole core structure but differ in their substituents and pharmacological properties. For example, fluconazole is widely used as an antifungal agent, while itraconazole and voriconazole have broader antifungal spectra and are used to treat more resistant fungal infections . The uniqueness of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Similar Compounds
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
- Ravuconazole
These compounds are all part of the triazole family and are known for their antifungal properties .
Propiedades
Número CAS |
82118-03-4 |
|---|---|
Fórmula molecular |
C5H9N5S2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
5-amino-N-methyl-3-methylsulfanyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C5H9N5S2/c1-7-5(11)10-3(6)8-4(9-10)12-2/h1-2H3,(H,7,11)(H2,6,8,9) |
Clave InChI |
IVHLKDRJFUJUDY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N1C(=NC(=N1)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


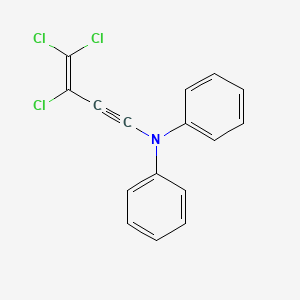

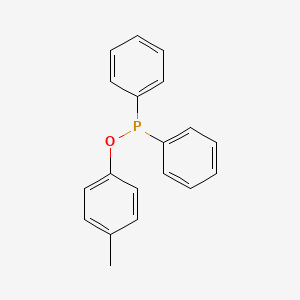
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)

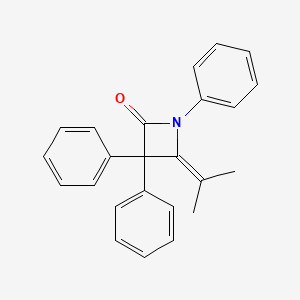
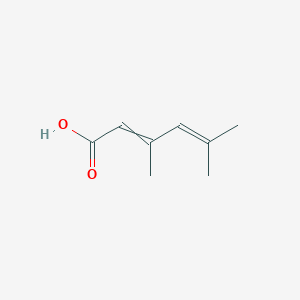


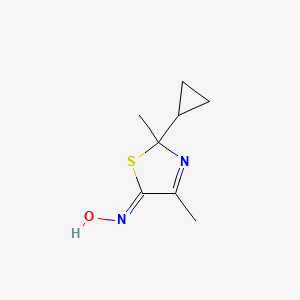

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
